molecular formula C7H6BrClO B1272324 4-Bromo-3-chloroanisole CAS No. 50638-46-5

4-Bromo-3-chloroanisole

Cat. No.: B1272324
CAS No.: 50638-46-5
M. Wt: 221.48 g/mol
InChI Key: SUFFQYRWSRMBQC-UHFFFAOYSA-N
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Description

4-Bromo-3-chloroanisole, also known as 4-Bromo-3-chlorophenylmethanol, is an aromatic compound commonly used in organic synthesis. It is a colorless liquid with a faint odor and is soluble in water and alcohol. It is used as a reagent in a variety of reactions and finds application in both academic and industrial research. This compound has a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Catalytic Applications

4-Bromo-3-chloroanisole and related compounds play a significant role in catalytic processes. For instance, Monopoli et al. (2010) discuss the use of glucose as a reductant in the palladium-catalyzed homocoupling of bromo- and chloroarenes, including electron-rich chloroarenes like 4-chloroanisole, in water. This process highlights the potential of this compound in sustainable and environmentally friendly chemical synthesis (Monopoli et al., 2010).

Environmental Presence and Impact

The environmental impact and presence of halogenated methoxybenzenes, such as this compound, are studied by Führer and Ballschmiter (1998). They measured concentrations in the marine troposphere and suggested mixed biogenic and anthropogenic origins for these compounds (Führer & Ballschmiter, 1998).

Water Treatment and Quality

In the context of water treatment, Zhang et al. (2016) examined the kinetics and mechanisms of formation of earthy and musty odor compounds, including chloroanisoles, during water chlorination. They developed a kinetic model to better understand and minimize the formation of these compounds, which are often reported as off-flavor compounds in drinking water (Zhang et al., 2016).

Chemical Reactions and Synthesis

Ukisu (2019) explored the hydrogen-transfer hydrodehalogenation of brominated anisoles, chlorinated anisoles, and bromochloroanisoles, showing the stepwise conversion to anisole. This research demonstrates the importance of this compound in understanding the dehalogenation reactions of halogenated anisoles (Ukisu, 2019).

Electrocatalysis and Energy Storage

In the field of electrocatalysis, Lee and Cho (2007) discovered that 3-chloroanisole, a related compound to this compound, is effective for overcharge protection in Li-ion cells, suggesting potential applications in energy storage and battery safety (Lee & Cho, 2007).

Photolysis and Organic Chemistry

Silva et al. (2006) studied the photolysis of 4-chloroanisole in the presence of oxygen, revealing insights into the photochemistry of chlorinated anisoles, which can be relevant for understanding the behavior of this compound under similar conditions (Silva et al., 2006).

Mechanism of Action

Safety and Hazards

4-Bromo-3-chloroanisole is classified under the GHS07 hazard class . It has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name

1-bromo-2-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFQYRWSRMBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373596
Record name 4-Bromo-3-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50638-46-5
Record name 1-Bromo-2-chloro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50638-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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